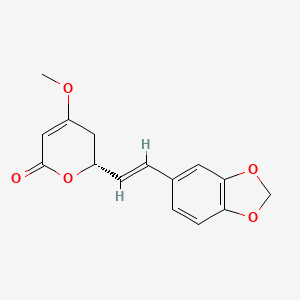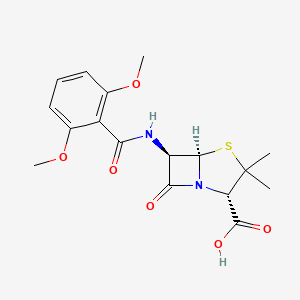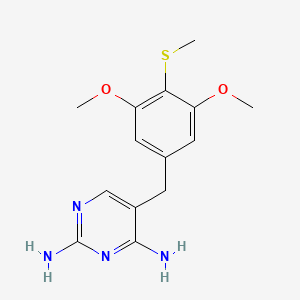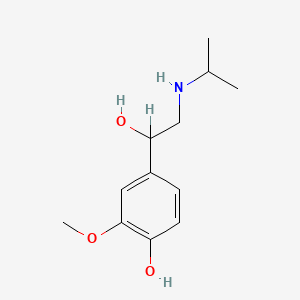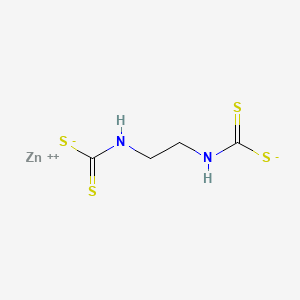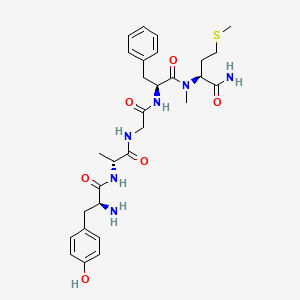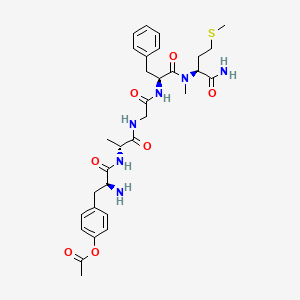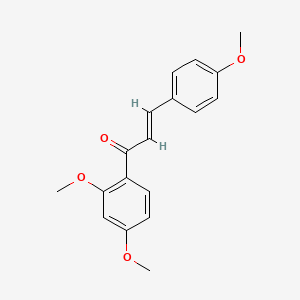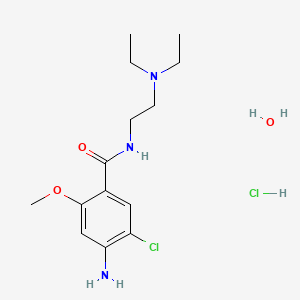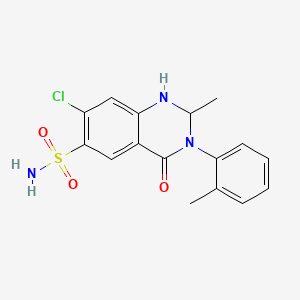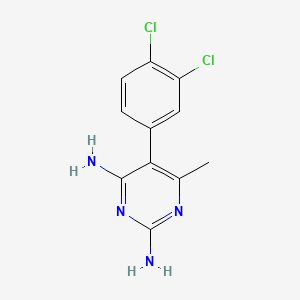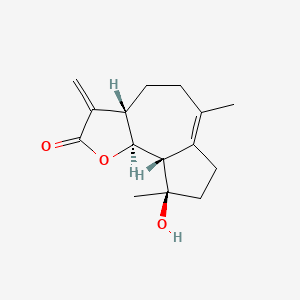
米歇里奥酯
描述
科学研究应用
米歇里醇在各个领域的科学研究应用中得到了广泛的研究:
作用机制
米歇里醇通过多种机制发挥作用:
生化分析
Biochemical Properties
Micheliolide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Micheliolide modulates signaling cascades such as the PI3K/Akt and NF-κB pathways . It also inhibits the MAPK pathway in chondrocytes, reducing inflammation . Additionally, Micheliolide binds to STAT3 and STAT5 proteins, inhibiting their activities and thus exerting therapeutic effects in myeloproliferative neoplasms .
Cellular Effects
Micheliolide influences various cellular processes and cell types. It induces apoptosis by arresting the cell cycle at different phases (G1/G0, S, and G2/M) in many cancer cell lines . Micheliolide also reduces cell viability and induces apoptosis in myeloproliferative neoplasm cell lines . Furthermore, it inhibits interleukin-1β-induced inflammation in chondrocytes by downregulating the MAPK pathway .
Molecular Mechanism
At the molecular level, Micheliolide exerts its effects through several mechanisms. It inhibits the phosphorylation of STAT3 and STAT5 by directly binding to these proteins . Micheliolide also modulates the PI3K/Akt and NF-κB pathways, contributing to its anticancer activity . Additionally, it promotes the degradation of hypoxia-inducible factor-1α (HIF-1α) via the ubiquitin-proteasome system, enhancing radiosensitivity in non-small-cell lung cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Micheliolide change over time. It has been observed to reduce cell viability and induce apoptosis in a dose-dependent manner . Micheliolide also exhibits stability in vivo, making it a promising candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of Micheliolide vary with different dosages in animal models. In a murine model of rheumatoid arthritis, Micheliolide significantly reduced the severity of arthritis and suppressed the degeneration of articular cartilage . In myeloproliferative neoplasm models, Micheliolide reduced cell viability and induced apoptosis in a dose-dependent manner . High doses of Micheliolide have been associated with increased apoptosis and reduced cell viability .
Metabolic Pathways
Micheliolide is involved in several metabolic pathways. It modulates the PI3K/Akt and NF-κB pathways, contributing to its anticancer activity . Micheliolide also inhibits the MAPK pathway in chondrocytes, reducing inflammation . Additionally, it interacts with enzymes such as cyclooxygenase 2 and inducible nitric oxide synthase, further influencing metabolic processes .
Transport and Distribution
Micheliolide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Micheliolide’s ability to modulate signaling pathways also influences its distribution within cells .
Subcellular Localization
Micheliolide’s subcellular localization affects its activity and function. It promotes the degradation of HIF-1α in the cytoplasm via the ubiquitin-proteasome system . Micheliolide also targets specific compartments within cells, such as the nucleus, where it inhibits the phosphorylation of STAT3 and STAT5 . These targeting signals and post-translational modifications are crucial for its therapeutic effects.
准备方法
合成路线和反应条件
米歇里醇可以通过多种方法合成,包括化学酶合成。 一种方法涉及使用工程化的 P450 催化剂在特定脂肪族位置进行米歇里醇的区域选择性和立体选择性羟基化 . 这种方法允许在后期对该分子进行多样化,从而能够创建具有增强生物活性的新型米歇里醇类似物 .
工业生产方法
米歇里醇衍生物的工业生产涉及使用化学酶方法对 C2 和 C14 位置进行修饰 . 这些方法能够生产具有改善药理特性的米歇里醇衍生物,使其适合用作抗癌和抗炎剂 .
化学反应分析
相似化合物的比较
属性
IUPAC Name |
(3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJAFOWISVMOJY-PWNZVWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2C3C(CC1)C(=C)C(=O)O3)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331787 | |
| Record name | MICHELIOLIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68370-47-8 | |
| Record name | Micheliolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68370-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MICHELIOLIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


